molecular formula C22H42O2 B167581 Cyclohexyl palmitate CAS No. 1673-08-1

Cyclohexyl palmitate

Cat. No.: B167581
CAS No.: 1673-08-1
M. Wt: 338.6 g/mol
InChI Key: BMZOQYYROAVSAP-UHFFFAOYSA-N
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Description

Cyclohexyl palmitate (IUPAC name: hexadecanoic acid, cyclohexyl ester) is an ester derived from hexadecanoic acid (palmitic acid) and cyclohexanol. Its molecular formula is C₂₂H₄₂O₂, characterized by a cyclohexyl group attached to the palmitate backbone.

Properties

CAS No.

1673-08-1

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

cyclohexyl hexadecanoate

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)24-21-18-15-14-16-19-21/h21H,2-20H2,1H3

InChI Key

BMZOQYYROAVSAP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCCC1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCCC1

Other CAS No.

1673-08-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key properties of cyclohexyl palmitate and its analogs:

Compound Name Ester Groups Molecular Formula Molecular Weight (g/mol) Key Applications Unique Properties
This compound Palmitic acid + Cyclohexanol C₂₂H₄₂O₂ 338.58 Cosmetics, lubricants, emulsifiers High lipophilicity due to cyclohexyl group
Cetyl palmitate Palmitic acid + Cetyl alcohol C₃₂H₆₄O₂ 480.86 Skincare (emollient), pharmaceuticals Solid at room temperature; forms occlusive films
Isocetyl palmitate Palmitic acid + Isohexadecanol C₃₂H₆₄O₂ 480.86 Cosmetic emulsions, topical formulations Branched structure enhances spreadability and emulsion stability
2-Ethylhexyl palmitate Palmitic acid + 2-Ethylhexanol C₂₄H₄₈O₂ 368.64 Sunscreen, moisturizers Low viscosity, excellent skin feel; non-hazardous per safety assessments
Magnesium palmitate Palmitic acid + Magnesium Mg(C₁₆H₃₁O₂)₂ ~549.18 Coordination chemistry, material science Forms stable mixed-ligand complexes with distinct XRD patterns

Key Differentiators

  • Lipophilicity and Solubility : this compound’s cyclohexyl group enhances lipid solubility compared to linear esters like cetyl palmitate. This property may improve its performance in oil-based formulations.
  • Thermal Behavior : Cetyl palmitate is solid at room temperature, whereas this compound’s cyclic structure likely lowers its melting point, making it more suitable for liquid formulations.
  • Complexation Potential: Magnesium palmitate demonstrates unique coordination chemistry, forming distinct crystalline structures with applications in material science .

Research Findings

  • Isocetyl Palmitate: Studies highlight its superior emulsifying capacity in cosmetic formulations, attributed to isohexadecanol’s branched chain .
  • 2-Ethylhexyl Palmitate : Safety data sheets confirm its low toxicity and environmental persistence, supporting its use in consumer products .
  • Magnesium Palmitate : X-ray diffraction studies reveal structural individuality in mixed-ligand complexes, suggesting utility in advanced materials .

Q & A

Q. What are the standard methodologies for synthesizing Cyclohexyl palmitate in laboratory settings?

this compound is typically synthesized via esterification between palmitic acid and cyclohexanol, often catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic approaches (e.g., lipases). Key steps include:

  • Reagent purification : Pre-drying reactants to minimize hydrolysis side reactions.
  • Catalyst optimization : Acid catalysts require controlled temperature (60–80°C) to avoid decomposition, while enzymatic methods demand pH stability (e.g., 7.0–8.0 for immobilized lipases).
  • Yield monitoring : Use gas chromatography (GC) or gravimetric analysis to track ester formation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm ester bond formation via peaks at δ 4.0–4.5 ppm (cyclohexyl-O) and δ 2.3 ppm (palmitoyl carbonyl).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Validate ester C=O stretching (~1740 cm⁻¹) and absence of carboxylic acid O-H (~3000 cm⁻¹).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect residual reactants or by-products .

Q. What critical parameters should be monitored during the enzymatic synthesis of this compound?

Key variables include:

  • Molar ratio : Optimal substrate ratios (e.g., 1:3 to 1:7 acid:alcohol) to drive equilibrium toward esterification.
  • Enzyme loading : Typically 3–7% (w/w) to balance cost and reaction rate.
  • Solvent selection : Non-polar solvents (e.g., hexane) improve lipase activity by reducing water interference .

Advanced Research Questions

Q. What experimental design strategies optimize this compound synthesis yield while minimizing by-products?

A Design of Experiments (DOE) approach, such as Response Surface Methodology (RSM), can systematically optimize variables:

FactorLevel Range
Molar ratio1:3 – 1:7
Enzyme loading3–7% (w/w)
Temperature50–70°C
Reaction time12–24 h
A 4-factor, 3-level DOE (e.g., Box-Behnken design) reduces experimental runs while identifying interactions. Second-order polynomial models predict optimal conditions (e.g., 1:5 molar ratio, 5% enzyme loading, 60°C) .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Contradictions may arise from:

  • Cell model variability : Differences in cell lines (e.g., HepG2 vs. Caco-2) or culture conditions (e.g., serum-free media).
  • Dose-dependent effects : Use dose-response assays (e.g., MTT for metabolic activity, LDH for cytotoxicity) to establish non-linear relationships (see Table 1) .
  • Statistical rigor : Apply meta-analysis to aggregate data, emphasizing effect sizes and confidence intervals over p-values .

Q. What in vitro models are appropriate for studying the chronobiological effects of this compound on cellular metabolic rhythms?

  • Differentiated myotubes : Monitor rhythmic transcript patterns (e.g., Bmal1, Per2) via qPCR under synchronized conditions (e.g., serum shock).
  • Gene set enrichment analysis (GSEA) : Identify pathways (e.g., lipid metabolism, circadian regulation) perturbed by palmitate derivatives (Figure 1D–F) .
  • Time-lapsed imaging : Track real-time metabolic flux using fluorescent reporters (e.g., NADH/NAD⁺ sensors).

Q. How can multivariate analysis resolve conflicting data on the solvent compatibility of this compound in formulation studies?

  • Principal Component Analysis (PCA) : Reduce solvent polarity, viscosity, and dielectric constant into principal components to identify clusters of compatible solvents.
  • Partial Least Squares (PLS) Regression : Corrogate solvent properties with this compound stability (e.g., degradation rate at 40°C/75% RH).
  • Robustness testing : Include outlier detection (e.g., Mahalanobis distance) to exclude anomalous data points .

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